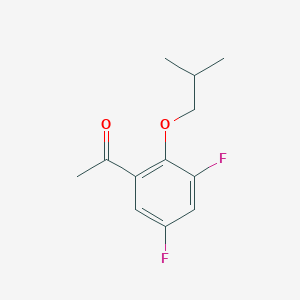

1-(3,5-Difluoro-2-isobutoxyphenyl)ethanone

Description

Structural Classification and Context within Fluorinated Aromatic Compounds

Structurally, 1-(3,5-Difluoro-2-isobutoxyphenyl)ethanone can be classified in several ways. It is an acetophenone (B1666503) derivative , which is the simplest aromatic ketone. wikipedia.org The core of the molecule is a benzene (B151609) ring, making it an aromatic compound .

The presence of two fluorine atoms on the phenyl ring places it in the significant category of fluorinated aromatic compounds . The introduction of fluorine into organic molecules can profoundly alter their chemical and physical properties. nbinno.com Fluorine is the most electronegative element, and its presence can influence the electronic nature of the aromatic ring, affecting its reactivity and the acidity of nearby protons. The carbon-fluorine bond is also very strong, which can enhance the metabolic stability of a molecule in biological systems. nbinno.com

Furthermore, the molecule is an ether , specifically an isobutoxy phenyl ether. Ethers are a class of organic compounds that contain an ether group—an oxygen atom connected to two alkyl or aryl groups. ncert.nic.in

Overview of Research Significance and Potential Academic Interest for Acetophenone Derivatives

Acetophenone and its derivatives are of considerable interest in both academic research and industrial applications. They are frequently utilized as precursors and intermediates in the synthesis of a wide array of more complex organic molecules. nih.govmdpi.com

The academic interest in acetophenone derivatives stems from their versatility in organic synthesis. The acetyl group is a reactive handle that can participate in numerous chemical transformations. For instance, it can undergo condensation reactions to form larger molecules or be modified to introduce other functional groups. smolecule.com

In the pharmaceutical and agrochemical industries, substituted acetophenones are valuable building blocks for the synthesis of active ingredients. chemicalbook.comgoogle.com The specific substituents on the aromatic ring can be tailored to modulate the biological activity of the final product. The presence of fluorine atoms, as in this compound, is a common strategy in drug design to improve properties such as metabolic stability and binding affinity. nbinno.com Natural acetophenone derivatives have also been studied for a range of biological activities, including cytotoxic, antimicrobial, and antioxidant properties. nih.govresearchgate.netintegrativebiology.ac.cn

Aims and Scope of Scholarly Inquiry for this compound

Given the structural features of this compound, several avenues of scholarly inquiry can be proposed. A primary area of investigation would be its utility as a synthetic intermediate. Researchers may explore its use in the synthesis of novel compounds with potential applications in medicinal chemistry and materials science.

Specific research aims could include:

Development of novel synthetic routes: Investigating efficient and scalable methods for the synthesis of this compound itself.

Exploration of its reactivity: Studying the chemical transformations of the acetyl and isobutoxy groups, as well as the reactivity of the difluorinated aromatic ring.

Synthesis of potential bioactive molecules: Using this compound as a starting material to create new molecules for evaluation as potential drugs or agrochemicals. For example, similar difluorophenyl structures have been investigated for their potential as anticancer and antimicrobial agents. smolecule.com

Physicochemical property characterization: Detailed experimental and computational studies of its electronic properties, conformation, and other physical characteristics to better understand its behavior. For instance, studies have been conducted on the conformational preferences of other 2'-fluoro-substituted acetophenone derivatives. nih.gov

The combination of the difluoro-substitution pattern and the isobutoxy group makes this a unique building block that could lead to the discovery of novel chemical entities with desirable properties.

Structure

2D Structure

3D Structure

Properties

CAS No. |

1443335-87-2 |

|---|---|

Molecular Formula |

C12H14F2O2 |

Molecular Weight |

228.23 g/mol |

IUPAC Name |

1-[3,5-difluoro-2-(2-methylpropoxy)phenyl]ethanone |

InChI |

InChI=1S/C12H14F2O2/c1-7(2)6-16-12-10(8(3)15)4-9(13)5-11(12)14/h4-5,7H,6H2,1-3H3 |

InChI Key |

XUZVJHNERMIYMJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)COC1=C(C=C(C=C1F)F)C(=O)C |

Origin of Product |

United States |

Advanced Spectroscopic Characterization of 1 3,5 Difluoro 2 Isobutoxyphenyl Ethanone

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton (¹H) NMR Analysis: Chemical Shifts and Coupling Patterns

The ¹H NMR spectrum of 1-(3,5-Difluoro-2-isobutoxyphenyl)ethanone is predicted to exhibit distinct signals corresponding to the protons of the isobutoxy group, the aromatic ring, and the acetyl methyl group. The electron-withdrawing nature of the fluorine atoms and the acetyl group, along with the electron-donating effect of the isobutoxy group, will influence the chemical shifts of the aromatic protons.

The isobutoxy group protons are expected to show a characteristic pattern: a doublet for the two methyl groups, a multiplet for the methine proton, and a doublet for the methylene (B1212753) protons. The acetyl methyl protons will likely appear as a singlet in the upfield region. The aromatic region is expected to show two distinct multiplets, corresponding to the two non-equivalent aromatic protons.

Predicted ¹H NMR Data:

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| CH₃ (acetyl) | 2.60 | Singlet | N/A |

| OCH₂ | 3.85 | Doublet | 6.5 |

| CH (isobutoxy) | 2.10 | Multiplet (septet) | 6.7 |

| (CH₃)₂ (isobutoxy) | 1.05 | Doublet | 6.7 |

| Ar-H | 7.20 - 7.40 | Multiplet | - |

| Ar-H | 6.90 - 7.10 | Multiplet | - |

Carbon-13 (¹³C) NMR Spectroscopy: Carbon Skeleton Assignment

The ¹³C NMR spectrum will provide a detailed map of the carbon framework of this compound. The carbonyl carbon of the acetyl group is expected to appear significantly downfield. The aromatic carbons will show complex splitting patterns due to coupling with the fluorine atoms (C-F coupling). The carbons of the isobutoxy group will appear in the upfield region of the spectrum.

Predicted ¹³C NMR Data:

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C=O | 195.0 |

| C-F (aromatic) | 163.0 (dd) |

| C-O (aromatic) | 158.0 (dd) |

| C-H (aromatic) | 115.0 (d) |

| C-H (aromatic) | 110.0 (dd) |

| C (ipso-acetyl) | 130.0 (t) |

| C (ipso-isobutoxy) | 125.0 (t) |

| OCH₂ | 75.0 |

| CH (isobutoxy) | 28.0 |

| CH₃ (acetyl) | 30.0 |

| (CH₃)₂ (isobutoxy) | 19.0 |

Fluorine-19 (¹⁹F) NMR Spectroscopy: Fluorine Environment Characterization

¹⁹F NMR spectroscopy is a powerful technique for characterizing fluorinated organic compounds. For this compound, the two fluorine atoms are chemically non-equivalent due to the substitution pattern on the aromatic ring. Therefore, they are expected to show two distinct signals in the ¹⁹F NMR spectrum. Each signal will be a doublet of doublets due to coupling with each other and with the adjacent aromatic protons.

Predicted ¹⁹F NMR Data:

| Fluorine Atom | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| F-3 | -110.0 | Doublet of Doublets | J(F-F) = 8.0, J(F-H) = 6.0 |

| F-5 | -112.0 | Doublet of Doublets | J(F-F) = 8.0, J(F-H) = 9.0 |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional (2D) NMR experiments are crucial.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal correlations between coupled protons. For instance, it would show a cross-peak between the OCH₂ protons and the CH proton of the isobutoxy group, and between the CH proton and the two methyl groups of the isobutoxy moiety.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment would establish direct one-bond correlations between protons and the carbons they are attached to. This would allow for the definitive assignment of the protonated carbons.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It provides information about the molecular weight of a compound and its fragmentation pattern, which can aid in structural elucidation.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental composition. The calculated exact mass for this compound (C₁₂H₁₄F₂O₂) is 228.0962 u. An experimental HRMS measurement would be expected to be very close to this value, confirming the molecular formula.

The fragmentation pattern in the mass spectrum would likely show characteristic losses. A prominent fragment would be the loss of the acetyl group (CH₃CO•), leading to a significant peak. Another likely fragmentation pathway would involve the loss of the isobutoxy group or parts of it.

Predicted HRMS Data and Fragmentation:

| Ion | Formula | Calculated m/z |

| [M]+ | C₁₂H₁₄F₂O₂ | 228.0962 |

| [M - CH₃CO]+ | C₁₀H₁₁F₂O | 185.0778 |

| [M - C₄H₉O]+ | C₈H₅F₂O | 155.0299 |

Interpretation of Fragmentation Patterns for Structural Confirmation

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and structure of a compound by analyzing its fragmentation pattern upon ionization. The interpretation of these patterns is crucial for confirming the proposed structure of this compound.

The fragmentation of aromatic ketones in mass spectrometry typically follows well-established pathways, primarily initiated by the ionization of the molecule. whitman.edu For this compound, the molecular ion peak (M+) would be expected, confirming its molecular weight. The most common fragmentation pathway for ketones is α-cleavage, which involves the breaking of the bond adjacent to the carbonyl group. youtube.com

In the case of this compound, two primary α-cleavage pathways are possible:

Cleavage of the methyl group: This would result in the formation of a stable acylium ion. The loss of a methyl radical (•CH₃, mass = 15) would generate a fragment ion with a specific mass-to-charge ratio (m/z).

Cleavage of the aromatic ring: This would lead to the formation of a methylcarbonyl radical (•COCH₃) and a substituted phenyl cation.

Another significant fragmentation pathway for ortho-substituted alkoxy acetophenones involves the loss of the alkoxy group. For the title compound, this would entail the cleavage of the isobutoxy group. This can occur through various mechanisms, including the loss of an isobutene molecule (C₄H₈, mass = 56) via a McLafferty-type rearrangement if a gamma-hydrogen is available, or the loss of an isobutoxy radical (•OCH₂CH(CH₃)₂, mass = 73). youtube.com

Furthermore, the presence of fluorine atoms on the aromatic ring can influence the fragmentation pattern. Polyfluorinated aromatic compounds are known to undergo complex rearrangements, which could lead to unique fragment ions. researchgate.net The stability of the resulting fragments plays a key role in determining the most probable fragmentation pathways. The electron-withdrawing nature of the fluorine atoms can affect the charge distribution in the molecular ion and subsequent fragments, influencing their relative abundances in the mass spectrum.

A plausible fragmentation scheme for this compound is summarized in the table below, outlining the expected major fragments and their corresponding m/z values.

| Proposed Fragment Ion | m/z (Mass-to-Charge Ratio) | Origin |

|---|---|---|

| [M]+• | 228.23 | Molecular Ion |

| [M - CH₃]+ | 213.23 | α-cleavage (loss of methyl radical) |

| [M - C₄H₈]+• | 172.15 | McLafferty rearrangement (loss of isobutene) |

| [M - OC₄H₉]+ | 155.14 | Cleavage of the isobutoxy group (loss of isobutoxy radical) |

| [C₇H₃F₂O]+ | 156.02 | Fragment containing the difluorobenzoyl moiety |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an essential tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its key functional groups: the carbonyl group (C=O) of the ketone, the fluoroaryl group, and the ether linkage (C-O-C).

Carbonyl (C=O) Stretching: The carbonyl group of a ketone typically shows a strong absorption band in the region of 1680-1740 cm⁻¹. For aromatic ketones like acetophenone (B1666503), this band is usually observed around 1685 cm⁻¹. youtube.com The conjugation of the carbonyl group with the aromatic ring lowers the vibrational frequency. The presence of electron-withdrawing fluorine substituents on the ring may slightly shift this frequency.

Fluoroaryl Group: The C-F stretching vibrations in fluoroaromatic compounds typically appear in the region of 1100-1400 cm⁻¹. These bands can be strong and are characteristic of the presence of fluorine atoms attached to the aromatic ring. The exact position of these bands can be influenced by the substitution pattern on the ring.

Ether (C-O-C) Stretching: The C-O stretching vibrations of the ether linkage are expected to produce strong bands in the fingerprint region of the IR spectrum, typically between 1000 and 1300 cm⁻¹. Aryl alkyl ethers usually show a strong asymmetric C-O-C stretching band around 1250 cm⁻¹ and a symmetric stretching band around 1040 cm⁻¹.

The following table summarizes the expected characteristic IR absorption frequencies for this compound.

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| Carbonyl (C=O) | Stretching | 1680 - 1700 |

| Aromatic C=C | Stretching | 1450 - 1600 |

| Aliphatic C-H | Stretching | 2850 - 3000 |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Ether (C-O-C) | Asymmetric Stretching | 1200 - 1275 |

| Ether (C-O-C) | Symmetric Stretching | 1020 - 1075 |

| Fluoroaryl (C-F) | Stretching | 1100 - 1400 |

The rotational freedom around the single bonds in this compound, particularly the bond connecting the acetyl group to the aromatic ring and the C-O bond of the isobutoxy group, can lead to the existence of different conformers. These conformational isomers may have distinct IR spectra, although at room temperature, the observed spectrum is often an average of the contributing conformers.

For ortho-substituted acetophenones, steric and electronic interactions between the ortho-substituent and the acetyl group can influence the preferred conformation. nih.govacs.orgacs.orgresearchgate.netnih.gov In the case of this compound, the bulky isobutoxy group at the ortho position is likely to cause steric hindrance with the acetyl group. This steric repulsion may force the acetyl group out of the plane of the aromatic ring to some extent, which would decrease the conjugation between the carbonyl group and the ring. A reduction in conjugation would typically lead to a slight increase (a blue shift) in the C=O stretching frequency.

Furthermore, studies on 2'-fluoro-substituted acetophenone derivatives have shown that they predominantly exist in an s-trans conformation, where the carbonyl oxygen and the ortho-fluorine atom are on opposite sides of the C-C single bond. nih.govacs.orgacs.orgresearchgate.netnih.gov This preference is attributed to the minimization of repulsive forces between the polar C=O and C-F bonds. nih.govacs.orgacs.orgresearchgate.netnih.gov While the primary ortho-substituent in the title compound is the isobutoxy group, the presence of the fluorine atom at the adjacent meta position could still influence the conformational equilibrium. Low-temperature IR studies could potentially resolve the vibrational bands of individual conformers, providing more detailed information about the conformational landscape of the molecule. mdpi.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Insights

UV-Vis spectroscopy provides information about the electronic transitions within a molecule by measuring the absorption of ultraviolet and visible light.

The UV-Vis spectrum of this compound is expected to be dominated by electronic transitions associated with the substituted benzoyl chromophore. Aromatic ketones typically exhibit two main absorption bands in the UV region:

π → π* transition: This is a high-intensity absorption band arising from the promotion of an electron from a π bonding orbital to a π* antibonding orbital of the conjugated system (the aromatic ring and the carbonyl group). For acetophenone, this transition typically occurs around 240-250 nm. photochemcad.comnist.gov

n → π* transition: This is a lower-intensity absorption band resulting from the excitation of a non-bonding electron from the oxygen atom of the carbonyl group to a π* antibonding orbital. This transition is symmetry-forbidden and thus has a much lower molar absorptivity. For acetophenone, it appears as a weaker band or a shoulder in the region of 280-320 nm. studyraid.com

The presence of the aromatic ring and the carbonyl group in conjugation forms the primary chromophore responsible for the observed UV-Vis absorption.

| Electronic Transition | Typical Wavelength Range (nm) for Acetophenone | Expected Molar Absorptivity (ε) |

|---|---|---|

| π → π | 240 - 250 | High (e.g., >10,000 L mol⁻¹ cm⁻¹) |

| n → π | 280 - 320 | Low (e.g., <1000 L mol⁻¹ cm⁻¹) |

Substituents on the aromatic ring can significantly influence the position (λmax) and intensity (ε) of the absorption bands. This is due to their electronic effects (inductive and resonance) on the energy levels of the molecular orbitals involved in the electronic transitions.

Isobutoxy Substituent: The isobutoxy group is an alkoxy group, which is generally considered an auxochrome. The oxygen atom has lone pairs of electrons that can be donated to the aromatic ring via the resonance effect (+R), which typically leads to a bathochromic shift of the π → π* transition. The ortho position of the isobutoxy group can also lead to steric effects that may twist the acetyl group out of the plane of the ring, potentially causing a hypsochromic shift due to reduced conjugation. nist.gov

The net effect of these substituents on the absorption maxima of this compound will be a combination of these electronic and steric influences. It is anticipated that the resonance effect of the isobutoxy group will be a dominant factor, likely causing a bathochromic shift in the primary π → π* absorption band compared to unsubstituted acetophenone. However, the interplay with the electron-withdrawing fluorine atoms and potential steric hindrance makes a precise prediction of the λmax challenging without experimental data.

Investigation of Chemical Reactivity and Reaction Mechanisms for 1 3,5 Difluoro 2 Isobutoxyphenyl Ethanone

Mechanistic Pathways of Key Chemical Transformations

Electrophilic Aromatic Substitution:

The substitution pattern of 1-(3,5-Difluoro-2-isobutoxyphenyl)ethanone presents a complex scenario for electrophilic aromatic substitution (EAS). The directing effects of the substituents are summarized in the table below.

| Substituent | Position | Electronic Effect | Directing Influence |

| Isobutoxy | 2 | Activating (strong) | Ortho, Para |

| Fluorine | 3, 5 | Deactivating (moderate) | Ortho, Para |

| Acetyl | 1 | Deactivating (strong) | Meta |

The isobutoxy group, being a powerful activating group, will strongly direct incoming electrophiles to its ortho and para positions. However, both ortho positions (relative to the isobutoxy group) are already substituted. The para position is also substituted by a fluorine atom. Therefore, the directing effects will be a competition between the groups, with the isobutoxy group likely having the most significant influence. The most probable site for electrophilic attack would be the carbon at position 6, which is ortho to the isobutoxy group and meta to the acetyl group, though steric hindrance from the adjacent isobutoxy and acetyl groups could be a significant factor.

Nucleophilic Aromatic Substitution:

Nucleophilic aromatic substitution (SNAr) is a plausible reaction pathway for this molecule, particularly due to the presence of the fluorine atoms, which can act as leaving groups. wikipedia.orgnih.gov The rate of SNAr reactions is enhanced by the presence of electron-withdrawing groups that can stabilize the intermediate Meisenheimer complex. masterorganicchemistry.comlibretexts.org In this compound, the acetyl group acts as a meta-director and a deactivating group for EAS, but it can activate the ring towards nucleophilic attack, especially at the ortho and para positions relative to it.

The fluorine atom at position 5 is para to the acetyl group and would be the most likely site for nucleophilic displacement. The fluorine at position 3 is ortho to the acetyl group, also making it a potential site for substitution. The reaction would proceed via the addition of a nucleophile to the aromatic ring, forming a resonance-stabilized carbanion, followed by the elimination of the fluoride (B91410) ion.

Oxidation:

The acetyl group of this compound can be oxidized to a carboxylic acid under strong oxidizing conditions, such as with acidic dichromate or sodium hypohalite (haloform reaction). researchgate.nettruman.eduncert.nic.in The rate of oxidation of acetophenones is influenced by the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups generally accelerate the reaction, while electron-donating groups retard it. researchgate.net In this molecule, the two fluorine atoms and the acetyl group are electron-withdrawing, while the isobutoxy group is electron-donating. The net effect on the oxidation rate would depend on the balance of these electronic influences.

Reduction:

The carbonyl group of the ethanone (B97240) moiety is susceptible to reduction to a secondary alcohol, forming 1-(3,5-difluoro-2-isobutoxyphenyl)ethanol. A variety of reducing agents can accomplish this, including sodium borohydride (B1222165) and lithium aluminum hydride. nih.gov The electronic properties of the ring substituents can also influence the rate of reduction. Electron-withdrawing groups on the benzene (B151609) ring can enhance the reduction rate in some enzymatic reductions. nih.gov Catalytic hydrogenation can also be employed to reduce the ketone. mdpi.com

| Reaction | Reagents | Expected Product | Influence of Substituents |

| Oxidation | Acidic Dichromate | 3,5-Difluoro-2-isobutoxybenzoic acid | Competing effects of electron-withdrawing (F, acetyl) and electron-donating (isobutoxy) groups. |

| Reduction | Sodium Borohydride | 1-(3,5-Difluoro-2-isobutoxyphenyl)ethanol | Electron-withdrawing groups may facilitate reduction. |

Catalyst Development and Applications Involving this compound or its Derivatives

While specific catalysts developed for this compound are not prominent in the literature, general catalytic systems for the transformation of substituted acetophenones are applicable. For instance, in the context of the reduction of the acetyl group, supported palladium catalysts are commonly used for the hydrogenation of acetophenones. dtu.dk The catalytic activity can be tuned by modifying the support material, with acidic supports often enhancing the rate of reactions like dehydration and hydrogenolysis. dtu.dk

Derivatives of this compound, particularly those resulting from nucleophilic aromatic substitution, could serve as precursors in the synthesis of more complex molecules, where catalysis would play a key role in subsequent transformations. For example, if a fluorine atom is displaced by a nucleophile containing a reactive handle, this could open up avenues for cross-coupling reactions catalyzed by transition metals like palladium or copper.

Photochemical Reactions and Associated Photo-Pharmacological Investigations of Related Compounds

The photochemical behavior of this compound can be predicted based on studies of related aromatic ketones. The presence of the ortho-isobutoxy group suggests the possibility of intramolecular hydrogen abstraction, a key step in photoenolization. rsc.orgflinders.edu.au Upon absorption of UV light, the ketone can be excited to a singlet or triplet state. The excited state may then abstract a hydrogen atom from the isobutoxy group, leading to the formation of a biradical intermediate which can then form a photoenol. rsc.org

Structure Activity Relationship Sar Studies of 1 3,5 Difluoro 2 Isobutoxyphenyl Ethanone and Its Analogs in Vitro Research Context

Rational Design of Analogs for SAR Investigations

The rational design of analogs for a compound like 1-(3,5-Difluoro-2-isobutoxyphenyl)ethanone would systematically modify its three primary structural components: the difluorinated phenyl ring, the isobutoxy group, and the ethanone (B97240) moiety. The objective of these modifications is to probe the chemical space around the parent molecule to understand how changes in sterics, electronics, and lipophilicity affect its interaction with a biological target.

Key strategies in the rational design of analogs would include:

Modification of the Phenyl Ring Substitution:

Fluorine Atom Variation: Synthesizing analogs with a single fluorine atom, or with fluorine atoms at different positions on the phenyl ring, would be crucial. This helps to determine the importance of the specific 3,5-difluoro substitution pattern for biological activity.

Bioisosteric Replacement: Replacing the fluorine atoms with other electron-withdrawing groups (e.g., chlorine, cyano) or electron-donating groups (e.g., methyl, methoxy) would elucidate the role of electronic effects.

Alteration of the Alkoxy Group:

Chain Length and Branching: The isobutoxy group would be replaced with other alkoxy groups of varying chain lengths (e.g., methoxy (B1213986), ethoxy, propoxy) and branching patterns (e.g., n-butoxy, sec-butoxy, tert-butoxy). This would assess the impact of the size and shape of this group on target engagement.

Introduction of Different Functional Groups: Replacing the ether linkage with other functionalities like thioethers or amines would explore the importance of the oxygen atom in potential hydrogen bonding or other interactions.

Modification of the Ethanone Moiety:

Acyl Chain Variation: The acetyl group could be extended (e.g., propanone, butanone) or shortened to understand the spatial requirements of the binding pocket.

Ketone Reduction/Oxidation: Reducing the ketone to an alcohol or oxidizing the methyl group to a carboxylic acid would probe the necessity of the carbonyl group for activity.

Correlation Between Structural Modifications and In Vitro Biological Activities

Following the synthesis of analogs, their in vitro biological activities would be assessed to establish correlations between structural changes and potency, selectivity, or mechanism of action.

The presence and positioning of fluorine atoms can significantly influence a molecule's properties, including its pKa, lipophilicity, and metabolic stability. In SAR studies of this compound analogs, researchers would investigate how fluorine atoms contribute to molecular recognition. Fluorine's high electronegativity can lead to favorable electrostatic interactions with biological targets. The specific 3,5-difluoro pattern may be critical for optimal binding, and moving or removing these atoms would likely result in a measurable change in activity.

Table 1: Hypothetical In Vitro Activity of Fluorine Analogs

| Compound | Phenyl Ring Substitution | Hypothetical IC50 (nM) |

|---|---|---|

| Parent | 3,5-Difluoro | 10 |

| Analog A | 3-Fluoro | 50 |

| Analog B | 4-Fluoro | 100 |

| Analog C | 3,4-Difluoro | 75 |

This table is interactive and represents hypothetical data for illustrative purposes.

The isobutoxy group is a bulky, lipophilic moiety that likely plays a role in fitting into a hydrophobic pocket of the target protein. SAR studies would aim to define the optimal size and shape of this group. A smaller group like methoxy might not fill the pocket sufficiently, leading to reduced activity, while a larger or differently shaped group could introduce steric hindrance.

Table 2: Hypothetical In Vitro Activity of Alkoxy Analogs

| Compound | Alkoxy Group at Position 2 | Hypothetical IC50 (nM) |

|---|---|---|

| Parent | Isobutoxy | 10 |

| Analog E | Methoxy | 80 |

| Analog F | Ethoxy | 60 |

| Analog G | n-Butoxy | 25 |

This table is interactive and represents hypothetical data for illustrative purposes.

The ethanone (acetyl) group can participate in various non-covalent interactions, such as hydrogen bonding via its carbonyl oxygen. Modifying this group would reveal its importance for target binding. For instance, if the carbonyl oxygen acts as a hydrogen bond acceptor, its removal or replacement would be expected to significantly decrease biological activity.

Table 3: Hypothetical In Vitro Activity of Ethanone Analogs

| Compound | Moiety at Position 1 | Hypothetical IC50 (nM) |

|---|---|---|

| Parent | Ethanone | 10 |

| Analog I | Propanone | 30 |

| Analog J | Ethyl alcohol | 200 |

This table is interactive and represents hypothetical data for illustrative purposes.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Research

Once sufficient SAR data is generated, a QSAR model could be developed to predict the biological activity of novel, unsynthesized analogs. QSAR modeling uses statistical methods to correlate the chemical structures of compounds with their biological activities. nih.gov

For the this compound series, a QSAR model would likely incorporate various molecular descriptors, such as:

Electronic Descriptors: Hammett constants or calculated atomic charges to quantify the effects of different substituents on the phenyl ring.

Steric Descriptors: Molar refractivity or Taft steric parameters to model the size and shape of the alkoxy group and ethanone moiety.

By building a statistically robust QSAR model, researchers could prioritize the synthesis of analogs that are predicted to have the highest potency, thereby streamlining the drug discovery process. nih.gov A reliable QSAR model can be a powerful tool for understanding the key molecular features responsible for the biological activity of this class of compounds. researchgate.net

Potential Applications of 1 3,5 Difluoro 2 Isobutoxyphenyl Ethanone As a Research Tool or Chemical Building Block

Utilization in Materials Science Research (e.g., as monomers for novel polymers, in advanced functional materials)

In materials science, the utility of a compound is often dictated by its ability to link together to form polymers or to self-assemble into functional materials. 1-(3,5-Difluoro-2-isobutoxyphenyl)ethanone possesses reactive sites that could potentially be exploited for polymerization. The acetyl group (ketone) and the aromatic ring are amenable to various chemical transformations that can lead to the formation of polymer chains.

Research into novel monomers for advanced polymers has frequently focused on molecules with similar functional groups. For instance, vinyl ketones are known to undergo polymerization through radical, cationic, and anionic mechanisms. plos.org The presence of bulky, functionalized phenyl groups in such monomers can impart unique properties, such as liquid crystalline behavior, to the resulting polymers. plos.org Similarly, fluorinated acrylates have been synthesized and copolymerized with monomers like styrene (B11656) to create new materials. nih.gov The incorporation of fluorine atoms into a polymer backbone can significantly alter its properties, including thermal stability, chemical resistance, and optical characteristics.

The title compound could serve as a precursor to such polymerizable monomers. For example, the ketone group could be modified to an alkene via a Wittig reaction, creating a vinyl monomer. Alternatively, the aromatic ring could be functionalized with other reactive groups suitable for step-growth polymerization. The combination of the rigid difluorophenyl unit and the flexible isobutoxy side chain could lead to polymers with tailored thermal and mechanical properties for applications in advanced functional materials.

| Compound/Class | Key Functional Groups | Potential Polymerization Route | Reference |

|---|---|---|---|

| This compound | Ketone, Aromatic Ring | Modification to vinyl monomer; Electrophilic substitution | N/A |

| Vinyl Ketones | Vinyl, Ketone | Radical, Cationic, or Anionic Polymerization | plos.org |

| Isobutyl Phenylcyanoacrylates | Alkene, Cyano, Ester | Radical Copolymerization | nih.gov |

| Furan-based α,ω-Diene Monomers | Alkene, Furan | Acyclic Diene Metathesis (ADMET) Polymerization | bruker.com |

Exploration as a Precursor or Intermediate in Complex Organic Synthesis

The structure of this compound makes it a valuable building block in multi-step organic synthesis. Each of its constituent parts—the ketone, the ether, and the fluorinated ring—can be involved in or direct specific chemical reactions. Fluorinated organic compounds are of particular interest in medicinal chemistry and agrochemistry, as the inclusion of fluorine can enhance metabolic stability, binding affinity, and membrane permeability. nih.govnih.gov

As an intermediate, this compound can undergo a wide array of transformations:

Ketone Modifications: The ketone functional group is one of the most versatile in organic chemistry. It can be reduced to a secondary alcohol, which can be a chiral center for asymmetric synthesis. It can also serve as a site for carbon-carbon bond formation through reactions like aldol (B89426) condensations, Grignard reactions, or Wittig reactions.

Aromatic Ring Substitution: The difluorophenyl ring is activated towards certain substitutions, and the existing substituents will direct new groups to specific positions, allowing for the controlled synthesis of more complex aromatic structures.

Ether Cleavage: While generally stable, the isobutoxy ether linkage can be cleaved under specific conditions to yield a phenol (B47542), providing another route for functionalization.

| Functional Group | Reaction Type | Potential Product |

|---|---|---|

| Ketone | Reduction (e.g., with NaBH4) | Secondary Alcohol |

| Ketone | Wittig Reaction | Alkene |

| Ketone | Reductive Amination | Amine |

| Aromatic Ring | Nitration/Halogenation | Further Substituted Phenyl Ring |

| Ether Linkage | Ether Cleavage (e.g., with HBr) | Phenol |

Investigation as a Molecular Probe for Biochemical Pathway Research (in vitro)

In biochemical and pharmacological research, molecular probes are essential tools for studying the interactions between molecules and biological systems. Fluorine-containing compounds are particularly powerful in this regard due to the unique properties of the fluorine-19 (¹⁹F) nucleus. ¹⁹F NMR (Nuclear Magnetic Resonance) spectroscopy is a highly sensitive technique with virtually no background signal in biological systems, making it ideal for in vitro studies. nih.gov

This compound, with its two fluorine atoms, could be investigated as a ¹⁹F NMR molecular probe. When such a molecule binds to a biological target like a protein or enzyme, changes in its chemical environment can be detected as shifts in the ¹⁹F NMR signal. nih.gov This allows for the non-invasive monitoring of binding events, conformational changes, and enzymatic activity.

The compound's structure could be systematically modified to create a library of probes targeted at specific biological pathways. For instance, simple fluorinated molecules have been shown to act as inhibitors in metabolic pathways, such as the conversion of 1,3-difluoro-2-propanol (B128796) into an inhibitor of aconitate hydratase. By attaching this difluorophenyl isobutoxy ethanone (B97240) core to other functional moieties, researchers could design probes to investigate enzyme active sites or receptor binding pockets, using ¹⁹F NMR to quantify these interactions.

| Advantage | Description |

|---|---|

| High Sensitivity | The ¹⁹F nucleus has a high gyromagnetic ratio, making it nearly as sensitive as ¹H for NMR detection. |

| No Biological Background | Fluorine is virtually absent in biological systems, resulting in background-free spectra. |

| Large Chemical Shift Range | The ¹⁹F chemical shift is highly sensitive to the local electronic environment, allowing for the detection of subtle molecular interactions. nih.gov |

| Quantitative Analysis | NMR signal integration allows for the quantification of binding events and reaction kinetics. nih.gov |

Role in the Development of New Catalytic Systems or Reaction Methodologies

The development of new catalysts and chemical reactions is a cornerstone of modern chemistry. This often requires the use of well-defined substrate molecules to test the efficiency, selectivity, and scope of a new catalytic system. This compound can serve as an excellent model substrate in this context.

For example, the stereoselective reduction of ketones to chiral alcohols is a fundamentally important transformation. A new catalyst designed for this purpose could be tested on this compound to determine its enantioselectivity and yield. The electronic effects of the two fluorine atoms and the steric bulk of the isobutoxy group would provide a rigorous test for the catalyst's performance. In one study, a ketoreductase enzyme was used to transform a similar compound, 2-chloro-1-(3,4-difluorophenyl)ethanone, into a chiral alcohol intermediate for the drug Ticagrelor, demonstrating the utility of such substrates in biocatalysis development.

Furthermore, the carbon-fluorine bond is the strongest single bond in organic chemistry, and the development of catalytic methods for C-F bond activation is a major research area. The difluorophenyl moiety of the title compound could be used as a substrate to screen new catalysts designed to selectively cleave or modify C-F bonds, opening up new pathways in synthetic chemistry.

Assessment as a Corrosion Inhibitor in Model Systems

Corrosion is a significant industrial problem, and the use of chemical inhibitors is a primary method of protecting metals from degradation. Effective corrosion inhibitors are typically organic compounds that can adsorb onto the metal surface, forming a protective barrier against corrosive agents. The efficiency of an inhibitor is often related to the presence of heteroatoms (such as oxygen, nitrogen, or sulfur) and aromatic rings in its structure.

This compound possesses several structural features that make it a candidate for investigation as a corrosion inhibitor.

Heteroatoms: The oxygen atoms in the ketone and ether functional groups have lone pairs of electrons that can coordinate with vacant d-orbitals of metal atoms, facilitating strong adsorption.

Aromatic Ring: The π-electrons of the difluorophenyl ring can also interact with the metal surface, contributing to the formation of a stable, protective film.

The potential of this compound as a corrosion inhibitor could be assessed in model systems using standard electrochemical techniques. Methods like potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) can be used to measure the corrosion rate of a metal (e.g., carbon steel) in a corrosive medium (e.g., 1 M HCl) with and without the inhibitor. Surface analysis techniques like scanning electron microscopy (SEM) could then be used to visualize the protective film formed on the metal surface.

| Structural Feature | Role in Inhibition Mechanism |

|---|---|

| Oxygen Heteroatoms (in C=O and C-O-C) | Act as adsorption centers through lone pair electron donation to the metal surface. |

| Aromatic π-System | Contributes to adsorption via π-electron interaction with the metal surface. |

| Fluorine Atoms | Modify the electron density of the aromatic ring, potentially enhancing adsorption. |

| Overall Molecular Structure | Provides significant surface coverage to block the metal from the corrosive environment. |

Future Research Directions and Challenges

Development of More Efficient and Sustainable Synthetic Routes

The synthesis of fluorinated aromatic compounds like 1-(3,5-Difluoro-2-isobutoxyphenyl)ethanone often involves multi-step processes that can be inefficient and generate significant waste. Future research should focus on developing more efficient and sustainable synthetic methodologies. This includes the exploration of novel catalytic systems, one-pot reactions, and the use of greener solvents and reagents. For instance, the direct C-H fluorination of precursor molecules presents a more atom-economical approach compared to traditional methods that often rely on harsh conditions and hazardous reagents. organic-chemistry.orgnih.gov The development of robust and scalable synthetic routes is crucial for making these compounds more accessible for further research and potential applications. Challenges in achieving selective fluorination and ensuring high purity of the final product remain significant hurdles to overcome. jmu.edu

Application of Advanced Spectroscopic Techniques for Conformational Dynamics

The three-dimensional structure and conformational flexibility of this compound are critical determinants of its chemical and biological properties. Advanced spectroscopic techniques, such as high-resolution nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography, can provide detailed insights into its conformational dynamics. For example, determining the dihedral angle between the aromatic ring and the ethanone (B97240) group can reveal important structural features. nih.gov Future studies could employ computational modeling in conjunction with experimental data to build a comprehensive understanding of how the molecule behaves in different environments. This knowledge is essential for designing molecules with specific shapes and functionalities.

Integration of Artificial Intelligence and Machine Learning in Computational Drug Discovery (non-clinical)

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the field of drug discovery. In the context of this compound, these computational tools can be employed for non-clinical applications to predict its potential biological activities, ADME (absorption, distribution, metabolism, and excretion) properties, and potential toxicities. mdpi.comnih.gov By analyzing large datasets of chemical structures and biological activities, AI/ML models can identify promising candidates for further investigation, thereby accelerating the discovery process and reducing the reliance on expensive and time-consuming experimental screening. researchgate.net The development of accurate and predictive models for fluorinated compounds remains a challenge due to the unique electronic properties of fluorine.

Expanding the Scope of Structure-Activity Investigations for Novel Biological Targets (in vitro)

Preliminary in vitro studies are essential to understand the biological potential of this compound. Investigating its structure-activity relationships (SAR) against a diverse range of biological targets can uncover novel therapeutic applications. researchgate.netmdpi.comresearchgate.net For example, the introduction of fluorine atoms can significantly alter the metabolic stability and binding affinity of a molecule to its target protein. mdpi.com Future research should involve screening this compound and its derivatives against various enzymes, receptors, and ion channels to identify new biological activities. nih.gov These in vitro assays can provide valuable information for optimizing the compound's structure to enhance its potency and selectivity.

Exploration of New Applications in Interdisciplinary Scientific Fields

The unique properties of fluorinated organic compounds suggest that this compound may have applications beyond medicinal chemistry. nih.gov For instance, the presence of fluorine can impart desirable characteristics for materials science, such as enhanced thermal stability and specific electronic properties. rsc.org There is potential for its use in the development of novel polymers, liquid crystals, or as a component in agrochemicals. nih.govchemrxiv.org Interdisciplinary collaborations will be key to exploring these new frontiers and unlocking the full potential of this versatile chemical scaffold.

Data Tables

Table 1: Spectroscopic Data of a Related Compound, 1-[2-(3,5-Difluorobenzyloxy)phenyl]ethanone

| Parameter | Value |

| Molecular Formula | C15H12F2O2 |

| Molecular Weight | 262.25 |

| Crystal System | Triclinic |

| Dihedral Angle between Aromatic Rings | 70.43 (4)° |

| Torsion Angle C4–C3–C2–O1 | 178.8 (2)° |

Source: Adapted from Acta Crystallographica Section E: Structure Reports Online nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.